molecular formula C12H13NO3S B2582644 1-(1,1-Dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)prop-2-en-1-one CAS No. 2196447-08-0

1-(1,1-Dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)prop-2-en-1-one

Cat. No. B2582644
CAS RN: 2196447-08-0
M. Wt: 251.3
InChI Key: BIVHIZOLPOZORM-UHFFFAOYSA-N
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Description

The compound “1-(1,1-Dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)prop-2-en-1-one” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of the compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . For instance, the halo group at the 7 and 8 positions of the ring gave active compounds .

Mechanism of Action

The mechanism of action of this compound is likely to be influenced by its molecular structure and the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . It has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, as well as investigation of its potential applications in medicine and other fields . The advent of computerized molecular graphics may well boost the study of structural–activity relationships .

properties

IUPAC Name

1-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-12(14)13-7-8-17(15,16)11-6-4-3-5-10(11)9-13/h2-6H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVHIZOLPOZORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCS(=O)(=O)C2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione

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